
1,1'-Biphenyl, 4'-bromo-2-(trifluoromethyl)-
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Overview
Description
1,1’-Biphenyl, 4’-bromo-2-(trifluoromethyl)- is an organic compound with the molecular formula C13H8BrF3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4’ position and a trifluoromethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4’-bromo-2-(trifluoromethyl)- can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Direct Bromination:
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 4’-bromo-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Substituted Biphenyls: Resulting from substitution reactions.
Oxidized Derivatives: Formed through oxidation processes.
Scientific Research Applications
1,1’-Biphenyl, 4’-bromo-2-(trifluoromethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 4’-bromo-2-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets:
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Shares similar bromine and trifluoromethyl substitutions but differs in the position and nature of the substituents.
4′-(Trifluoromethyl)-1,1′-biphenyl-2-carboxaldehyde: Another biphenyl derivative with a trifluoromethyl group, but with different functional groups.
Uniqueness: 1,1’-Biphenyl, 4’-bromo-2-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
80245-36-9 |
---|---|
Molecular Formula |
C13H8BrF3 |
Molecular Weight |
301.10 g/mol |
IUPAC Name |
1-bromo-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8BrF3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15,16)17/h1-8H |
InChI Key |
YONFZHUAUAGRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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